3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-2-18-15(20)14-12(8-9-21-14)17-16(18)22-10-13(19)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXHNTCXBKTDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Thioether Group: The thioether group is introduced by reacting the thieno[3,2-d]pyrimidine intermediate with a suitable thiol reagent, such as 2-oxo-2-phenylethylthiol, under mild conditions.
Ethylation: The final step involves the ethylation of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thioethers.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. A study evaluating the synthesized compounds demonstrated that many derivatives showed promising in vitro activity against several human cancer cell lines, including liver (HepG-2) and colon cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Antitumor Evaluation
In a comparative study, various derivatives were tested against HepG-2 cells. The results indicated that compounds with specific substitutions on the thieno[3,2-d]pyrimidine ring exhibited IC50 values as low as 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Antibacterial Activity
The antibacterial properties of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have also been explored. Compounds derived from this scaffold have been tested against various bacterial strains, including multidrug-resistant strains.
Case Study: Antibacterial Testing
In a recent study published in Frontiers in Chemistry, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. One derivative showed an MIC of 0.125 mg/mL against E. coli, demonstrating significant antibacterial potential .
Antiparasitic Activity
The antiparasitic effects of thieno[3,2-d]pyrimidine derivatives have also been documented. These compounds have shown effectiveness against various parasitic infections.
Case Study: Antiparasitic Efficacy
A study focusing on the anthelmintic properties of related compounds reported that certain derivatives led to paralysis and death in Pheretima posthuma at concentrations as low as 5 mg/mL. This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance efficacy against parasitic infections .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thioether and thieno[3,2-d]pyrimidine moieties may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives share a common core but differ in substituents, leading to variations in synthesis, physicochemical properties, and applications. Below is a detailed comparison supported by research findings:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-oxo-2-phenylethylthio group combines a ketone (electron-withdrawing) and phenyl ring (electron-donating), creating a balanced electronic profile for receptor binding. In contrast, the morpholino substituent () introduces polarity, likely enhancing aqueous solubility . Mercapto group () offers hydrogen-bonding capability but may reduce metabolic stability compared to bulkier substituents .
- Aromatic vs. The 3-ethyl group in the target compound increases lipophilicity, favoring membrane permeability .
Biological Activity
3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is with a molecular weight of 346.47 g/mol. The compound features a thieno-pyrimidinone core structure that is known for various biological activities.
Antioxidant Activity
Research indicates that compounds with thieno-pyrimidinone structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno-pyrimidinone derivatives. For instance, compounds similar to 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 1: Anticancer Activity of Thieno-Pyrimidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.0 | Cell cycle arrest |
| 3-Ethyl... | A549 | 10.5 | ROS generation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and reduce the activity of enzymes such as cyclooxygenase (COX), which are involved in inflammation pathways .
The biological activity of 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets:
- Dipeptidyl Peptidase Inhibition : Similar compounds have been reported to inhibit dipeptidyl peptidase (DPP) enzymes, which play a role in regulating immune responses and inflammation .
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on Lung Cancer : A study involving A549 lung cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- In Vivo Anti-inflammatory Study : In animal models of inflammation, administration of the compound led to significant reductions in edema and inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can yield be maximized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiolation : Reacting 3-ethyl-2-mercapto-thienopyrimidinone with 2-bromo-1-phenylethanone under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage.
- Cyclization : Optimize solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) to enhance ring closure efficiency.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Reference: Similar protocols for thienopyrimidinone derivatives in .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at 0, 1, 7, and 30 days.
- Kinetic Analysis : Use Arrhenius equations to predict shelf-life under standard lab conditions.
- Structural Confirmation : Post-degradation, isolate byproducts via preparative TLC and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry.
- Reference: Stability study design principles in .
Q. What analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- Primary Characterization : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and thioether linkage.
- Purity Assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Advanced Confirmation : X-ray crystallography (if crystalline) or FT-IR to validate carbonyl (C=O) and thioether (C-S) functional groups.
- Reference: Structural analysis methods in and .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions (cell lines, incubation time, controls).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch-dependent variability.
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins and validate via SPR (surface plasmon resonance).
- Reference: Data contradiction frameworks in .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the phenyl (e.g., electron-withdrawing groups) or thioether moiety (e.g., alkyl vs. aryl substituents).
- Bioactivity Screening : Use a randomized block design with four replicates per derivative (see for agricultural analog) .
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity.
- Reference: SAR strategies in .
Q. How can researchers investigate the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS.
- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolite formation using ¹⁴C-labeled compound.
- Ecotoxicity : Assess impact on model organisms (e.g., Daphnia magna) via EC₅₀ assays.
- Reference: Environmental fate study protocols in .
Q. What strategies are recommended for integrating findings on this compound into broader pharmacological or chemical theories?
- Methodological Answer :
- Theoretical Alignment : Link SAR data to existing frameworks (e.g., Hansch analysis for lipophilicity-activity relationships).
- Cross-Disciplinary Validation : Collaborate with computational chemists to refine QSAR models or pharmacophore hypotheses.
- Literature Synthesis : Conduct systematic reviews to contextualize results within thienopyrimidinone drug discovery (e.g., kinase inhibitors).
- Reference: Theory integration principles in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
